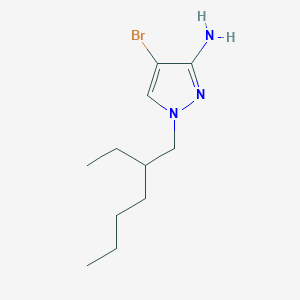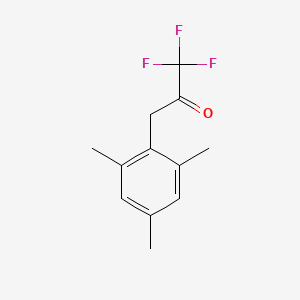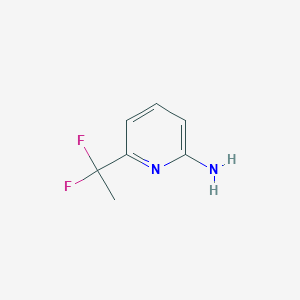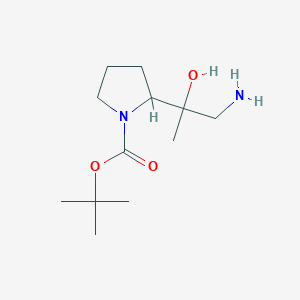
2-(3-Fluoro-4-(trifluoromethyl)phenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluoro-4-(trifluoromethyl)phenoxy)acetic acid is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenoxy acetic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoro-4-(trifluoromethyl)phenoxy)acetic acid typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 3-fluoro-4-(trifluoromethyl)phenol with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes, which offer advantages in terms of scalability and safety. The use of microreactors can enhance reaction efficiency and control, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Fluoro-4-(trifluoromethyl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted phenoxy acetic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Fluoro-4-(trifluoromethyl)phenoxy)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Wirkmechanismus
The mechanism of action of 2-(3-Fluoro-4-(trifluoromethyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It acts on peroxisome proliferator-activated receptors, which are nuclear hormone receptors involved in the regulation of gene expression related to inflammation and metabolism.
Pathways Involved: The compound modulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammatory responses, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(3-Fluoro-4-nitrophenoxy)acetic acid: Similar structure but with a nitro group instead of a trifluoromethyl group.
4-(Trifluoromethyl)phenoxyacetic acid: Lacks the fluoro group on the phenyl ring.
2-(3-Fluoro-4-(trifluoromethyl)phenoxy)-N-phenylacetamide: Contains an amide group instead of the carboxylic acid group.
Uniqueness: 2-(3-Fluoro-4-(trifluoromethyl)phenoxy)acetic acid is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties.
Eigenschaften
Molekularformel |
C9H6F4O3 |
|---|---|
Molekulargewicht |
238.14 g/mol |
IUPAC-Name |
2-[3-fluoro-4-(trifluoromethyl)phenoxy]acetic acid |
InChI |
InChI=1S/C9H6F4O3/c10-7-3-5(16-4-8(14)15)1-2-6(7)9(11,12)13/h1-3H,4H2,(H,14,15) |
InChI-Schlüssel |
SYIDTAKFGCKAHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OCC(=O)O)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2',3'-Dihydro-4'h-spiro[cyclopentane-1,1'-naphthalen]-4'-one](/img/structure/B13530092.png)
![1-[(4-Cyanophenyl)amino]cyclopropane-1-carboxylicacid](/img/structure/B13530093.png)

![rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoicacid](/img/structure/B13530097.png)

![(1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13530102.png)

![5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecanehydrochloride](/img/structure/B13530116.png)


![1-(1H-Benzo[d]imidazol-5-yl)cyclopentane-1-carboxylic acid](/img/structure/B13530139.png)
